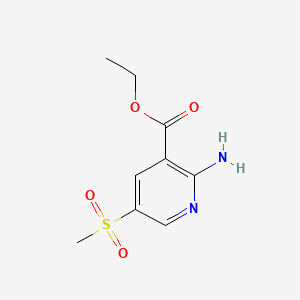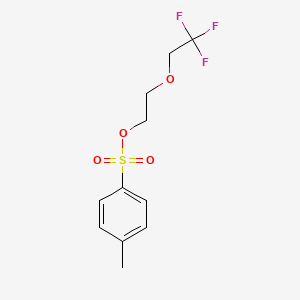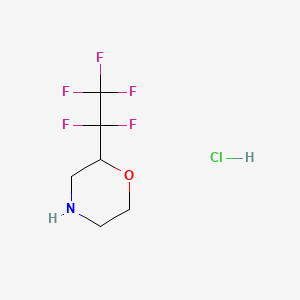
2-(1,1,2,2,2-Pentafluoroethyl)morpholinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1,2,2,2-Pentafluoroethyl)morpholinehydrochloride is a fluorinated organic compound characterized by the presence of a morpholine ring substituted with a pentafluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1,2,2,2-Pentafluoroethyl)morpholinehydrochloride typically involves the reaction of morpholine with pentafluoroethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1,1,2,2,2-Pentafluoroethyl)morpholinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pentafluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with fewer fluorine atoms.
Substitution: Formation of new compounds with different substituents replacing the pentafluoroethyl group.
Aplicaciones Científicas De Investigación
2-(1,1,2,2,2-Pentafluoroethyl)morpholinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism of action of 2-(1,1,2,2,2-Pentafluoroethyl)morpholinehydrochloride involves its interaction with molecular targets through its fluorinated moiety. The pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
- 5-bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile
Comparison: Compared to these similar compounds, 2-(1,1,2,2,2-Pentafluoroethyl)morpholinehydrochloride is unique due to the presence of the morpholine ring, which imparts different chemical and biological properties. The morpholine ring can enhance the compound’s solubility and reactivity, making it more versatile for various applications.
Propiedades
Fórmula molecular |
C6H9ClF5NO |
|---|---|
Peso molecular |
241.59 g/mol |
Nombre IUPAC |
2-(1,1,2,2,2-pentafluoroethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C6H8F5NO.ClH/c7-5(8,6(9,10)11)4-3-12-1-2-13-4;/h4,12H,1-3H2;1H |
Clave InChI |
VGOIKYYXCCVCEN-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1)C(C(F)(F)F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


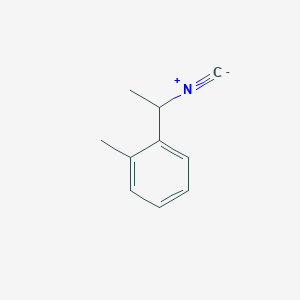
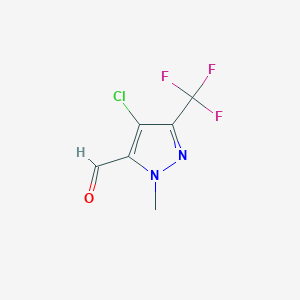
![5-(Trifluoromethyl)octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13562372.png)
![rac-(3R,7aR)-7a-(4-fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13562379.png)
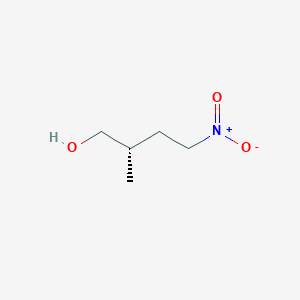

![(2S,6R)-6-amino-2-{[(tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoicacid](/img/structure/B13562395.png)
![Rel-methyl (3aR,5s,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B13562398.png)
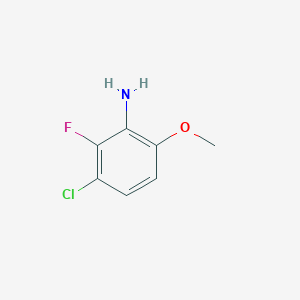
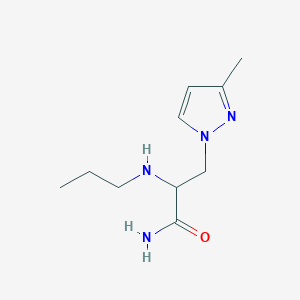
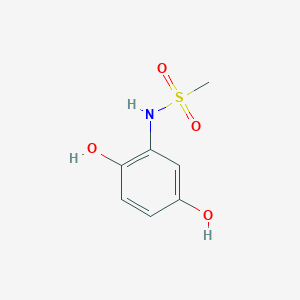
![1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride](/img/structure/B13562430.png)
